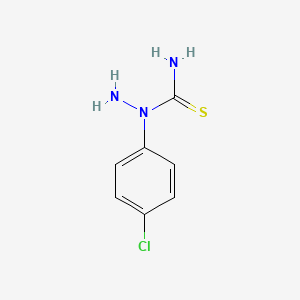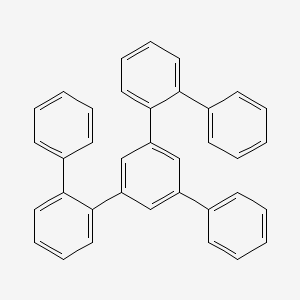
1-Phenyl-3,5-bis(2-phenylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3,5-bis(2-phenylphenyl)benzene is a complex aromatic compound characterized by its unique structure, which includes multiple benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3,5-bis(2-phenylphenyl)benzene typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the phenyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. The process may also involve high temperatures and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3,5-bis(2-phenylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to convert functional groups to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst, mild to moderate temperatures.
Substitution: HNO3, H2SO4, AlCl3, moderate to high temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3,5-bis(2-phenylphenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3,5-bis(2-phenylphenyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Benzene: The simplest aromatic compound, serving as a fundamental building block for more complex structures.
Phenylbenzene: Similar in structure but with fewer phenyl groups, leading to different chemical properties.
Triphenylbenzene: Another multi-phenyl benzene derivative with distinct applications and reactivity.
Uniqueness: 1-Phenyl-3,5-bis(2-phenylphenyl)benzene stands out due to its unique arrangement of phenyl groups, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Propiedades
Número CAS |
88241-92-3 |
|---|---|
Fórmula molecular |
C36H26 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
1-phenyl-3,5-bis(2-phenylphenyl)benzene |
InChI |
InChI=1S/C36H26/c1-4-14-27(15-5-1)30-24-31(35-22-12-10-20-33(35)28-16-6-2-7-17-28)26-32(25-30)36-23-13-11-21-34(36)29-18-8-3-9-19-29/h1-26H |
Clave InChI |
VTOXEUPZLUDUMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


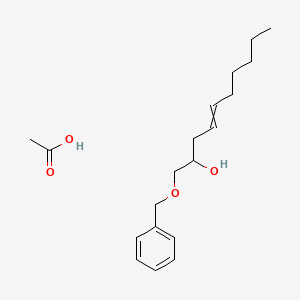
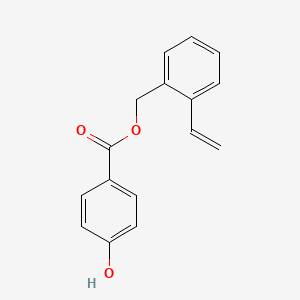


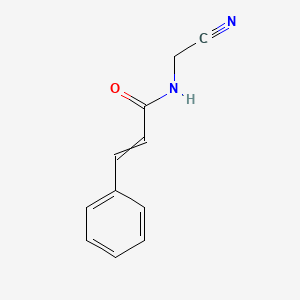
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
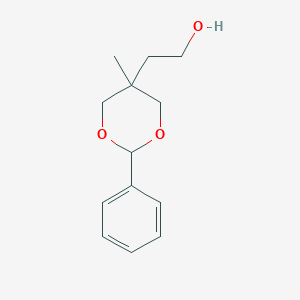
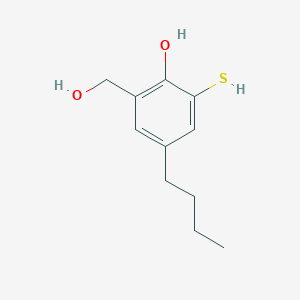
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)
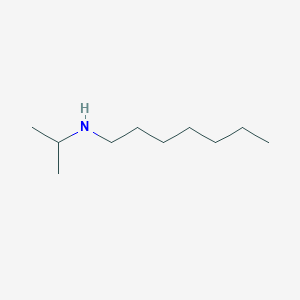


![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
